molecular formula C21H18N4O3 B7461695 methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate

methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate

Cat. No. B7461695
M. Wt: 374.4 g/mol
InChI Key: HUUKZRVGJKQPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate, also known as MIQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. MIQP is a quinoxaline derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, inflammation, and microbial growth. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for the study of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Finally, more studies could be conducted to investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate involves a multi-step process that begins with the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form 2-nitrophenylhydrazone. This intermediate compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-N-(2-nitrophenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate compound with methyl 3-bromo-2-(quinoxalin-2-yl)propanoate to form this compound.

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been studied for its potential applications in various areas of research, including cancer treatment, anti-inflammatory agents, and antimicrobial agents. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has exhibited antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-28-21(27)18(10-13-11-22-15-7-3-2-6-14(13)15)25-20(26)19-12-23-16-8-4-5-9-17(16)24-19/h2-9,11-12,18,22H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUKZRVGJKQPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.